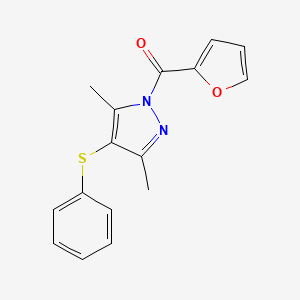

![molecular formula C21H25N3O B5537529 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide often involves multi-component reactions. For example, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar naphthyl group, is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 under air atmosphere (Nizami & Hua, 2018). These types of reactions are essential for building the complex structures found in pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite intricate. For instance, the X-ray structure analysis of certain antipyrine derivatives, which are structurally related to our compound of interest, shows that they are isostructural and crystallize in specific space groups, with molecular sheets primarily formed by hydrogen bonds (Saeed et al., 2020). These structural analyses are crucial for understanding the physical and chemical behavior of such compounds.

Chemical Reactions and Properties

Pyrazole derivatives exhibit a range of chemical reactions and properties. The reactivity of pyrazoles can include forming complexes with metals, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000). Understanding these reactions is crucial for potential applications in various fields, including materials science and catalysis.

Physical Properties Analysis

Physical properties such as crystalline structure, melting points, and solubility are key aspects of pyrazole derivatives. For instance, the physical properties of compounds like 5-carboxamido 1-benzyl-3-(3-dimethylaminopropyloxy)-1H-pyrazoles are significant in their solubility and bioavailability (Selwood et al., 2001).

Scientific Research Applications

Cytotoxic Activity and Cancer Research

Compounds structurally related to 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. Such studies underscore the potential of similar compounds in the development of new anticancer agents (Deady et al., 2003).

Luminescence and Biomedical Applications

The spectral properties of certain pyrazole-derived compounds, such as new 11-acetyl- and 11-ethyl-carboxylate-10-methyl-7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, have been studied for their potential as fluorescent markers in biomedical applications. These compounds exhibit bright fluorescence in solution and solid state, indicating their utility in developing new materials for biomedical imaging and diagnostics (Galunov et al., 2003).

Organometallic Chemistry and Catalysis

Research on pyrazole derivatives includes their application in organometallic chemistry, where they serve as ligands to synthesize new metal complexes. These complexes have been explored for their catalytic properties and solubility in polar solvents, including water, which is critical for various catalytic processes in green chemistry (Esquius et al., 2000).

Antiallergic and Anti-inflammatory Activities

Some pyrazole derivatives demonstrate significant antiallergic activities, providing a foundation for the development of new antiallergic and anti-inflammatory drugs. The structure-activity relationship studies of these compounds can guide the synthesis of more potent and selective agents for treating allergic and inflammatory conditions (Huang et al., 1994).

properties

IUPAC Name |

N,2-dimethyl-N-[(1R)-1-naphthalen-1-ylethyl]-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-14(2)19-13-20(24(5)22-19)21(25)23(4)15(3)17-12-8-10-16-9-6-7-11-18(16)17/h6-15H,1-5H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIKZFSRVUEVEH-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)N(C)C(C)C2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C(=O)C3=CC(=NN3C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

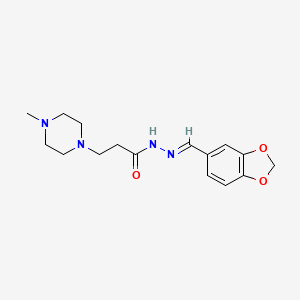

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

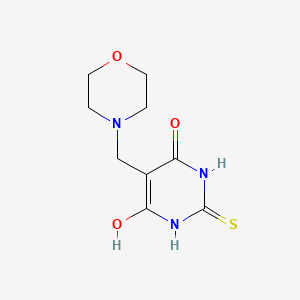

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

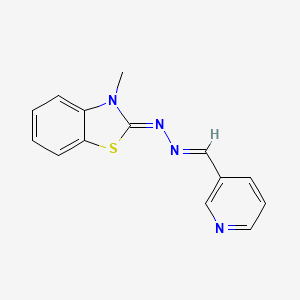

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)